2-(4-nitrophenyl)-2-oxoethyl 2-(2-naphthyloxy)acetate
Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 2-(2-naphthyloxy)acetate is an organic compound that features both nitrophenyl and naphthyloxy groups. This compound is of interest due to its unique structural properties, which make it a valuable subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-(2-naphthyloxy)acetate typically involves the reaction of 4-nitrophenyl acetic acid with 2-naphthyloxy acetic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene to ensure complete reaction .
Chemical Reactions Analysis
2-(4-nitrophenyl)-2-oxoethyl 2-(2-naphthyloxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 2-(2-naphthyloxy)acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-(2-naphthyloxy)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various enzymes and receptors in biological systems. The naphthyloxy group enhances the compound’s ability to penetrate cell membranes, facilitating its biological activity .
Comparison with Similar Compounds
Similar compounds to 2-(4-nitrophenyl)-2-oxoethyl 2-(2-naphthyloxy)acetate include:
2-(2-naphthyloxy)acetate derivatives: These compounds share the naphthyloxy group and exhibit similar chemical properties.
4-nitrophenyl esters: These compounds contain the nitrophenyl group and are used in similar chemical reactions.
N-(2-methoxy-4-nitrophenyl)-2-(2-naphthyloxy)acetamide: This compound is structurally similar and used in related research applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-naphthalen-2-yloxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c22-19(15-5-8-17(9-6-15)21(24)25)12-27-20(23)13-26-18-10-7-14-3-1-2-4-16(14)11-18/h1-11H,12-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZKJUWZHWJDBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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